Product packaging for 3-(1,3-Dioxolan-2-yl)thiobenzamide(Cat. No.:CAS No. 1217863-22-3)

3-(1,3-Dioxolan-2-yl)thiobenzamide

Cat. No.: B12629429
CAS No.: 1217863-22-3
M. Wt: 209.27 g/mol
InChI Key: XRLKZMHVYXTELD-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)thiobenzamide, with the CAS Registry Number 1217863-22-3, is an organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol . This molecule is a thiobenzamide derivative, a class of organosulfur compounds characterized by a thiocarbonyl (C=S) functional group, which serves as a sulfur analog to carbonyl groups . The structure integrates a 1,3-dioxolane ring, a common protecting group for aldehydes, which can modulate the compound's reactivity and solubility properties . As a specialized thiobenzamide, this compound is a valuable building block in organic synthesis and medicinal chemistry research. It is primarily For Research Use Only and is intended for use as a reference standard or a synthetic intermediate in the development of novel chemical entities. Researchers can employ it in the exploration of structure-activity relationships, particularly in programs targeting sulfur-containing bioactive molecules. Its unique structure, combining the thiocarbonyl motif with a protected aldehyde, makes it a versatile precursor for constructing more complex heterocyclic systems or for use in metal-catalyzed coupling reactions. Handling of this material should be conducted in a well-ventilated environment using appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed hazard and handling information. This product is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2S B12629429 3-(1,3-Dioxolan-2-yl)thiobenzamide CAS No. 1217863-22-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1217863-22-3

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)benzenecarbothioamide

InChI

InChI=1S/C10H11NO2S/c11-9(14)7-2-1-3-8(6-7)10-12-4-5-13-10/h1-3,6,10H,4-5H2,(H2,11,14)

InChI Key

XRLKZMHVYXTELD-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=S)N

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformative Potentials of 3 1,3 Dioxolan 2 Yl Thiobenzamide

Reactivity Profiles of the Thioamide Functionality

The thioamide group, an isostere of the amide bond where the oxygen atom is replaced by sulfur, exhibits a unique and versatile chemical character. nih.gov This substitution leads to altered electronic properties, making the thioamide more reactive towards both electrophiles and nucleophiles compared to its amide counterpart. nih.gov The carbon-sulfur double bond (C=S) is weaker than a carbon-oxygen double bond (C=O), and the thioamide N-H is more acidic than the corresponding amide N-H. nih.gov

Nucleophilic and Electrophilic Transformations at the Thioamide Sulfur and Nitrogen Centers

The thioamide functionality is characterized by a resonance structure that places partial negative charge on the sulfur atom and a partial positive charge on the carbon atom. nih.gov This electronic distribution dictates its reactivity towards electrophiles and nucleophiles.

Sulfur Center: The sulfur atom is a soft and nucleophilic center, readily reacting with soft electrophiles. Alkylation at the sulfur atom is a common transformation, leading to the formation of thioimidate intermediates. These intermediates are valuable in their own right and can be used in further synthetic manipulations, such as peptide synthesis and modification. unimelb.edu.au The sulfur can also be targeted by various oxidizing agents. nih.gov

Nitrogen Center: The nitrogen atom of the thioamide is generally less nucleophilic than that of an amide due to the increased delocalization of its lone pair into the C=S bond. However, its reactivity can be enhanced. For instance, N-alkylation can occur, although it is often thermodynamically less favorable than S-alkylation. nih.gov More significantly, the development of methods for the "transamidation" of thioamides involves the activation of the N-C(S) bond, often by N-acylation, which makes the thioamide carbon more susceptible to nucleophilic attack by amines. nih.govnsf.govrsc.org This ground-state-destabilization strategy allows for the interconversion of one thioamide into another under mild, transition-metal-free conditions. nih.govresearchgate.net

Electrophilic Transformations: The thioamide can act as an electrophile at the carbon atom. Nucleophilic addition to the C=S bond is a key step in many transformations. nsf.gov The reactivity of the thioamide as an electrophile can be significantly enhanced by activating the nitrogen atom, which reduces the electron-donating resonance effect from the nitrogen to the C=S bond. rsc.org

Table 1: Nucleophilic and Electrophilic Reactions at the Thioamide Center

Reaction Type Reagent/Conditions Product Type
S-Alkylation Alkyl halides Thioimidate
Transamidation Amines, N-activation (e.g., Boc-anhydride) New Thioamide
Nucleophilic Addition Nucleophiles (e.g., amines) Tetrahedral Intermediate

Oxidative Dimerization and Heterocycle Annulation Pathways Involving Thiobenzamides

Thiobenzamides are well-known precursors for the synthesis of various sulfur- and nitrogen-containing heterocycles through oxidative pathways.

Oxidative Dimerization: One of the most prominent reactions of thioamides is their oxidative dimerization to form 3,5-disubstituted-1,2,4-thiadiazoles. tandfonline.comtandfonline.com This transformation can be achieved using a wide array of oxidizing agents. tandfonline.com Examples include hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) and (diacetoxyiodo)benzene (B116549) (DIB), N-bromosuccinimide (NBS), and even molecular oxygen under visible light irradiation. tandfonline.comresearchgate.net The reaction is believed to proceed through a radical mechanism, which is supported by the inhibition of the reaction in the presence of radical scavengers like TEMPO. tandfonline.comtandfonline.com Photocatalytic methods using catalysts such as Cu₂O have also been developed for this transformation, offering a greener alternative. rsc.org

Heterocycle Annulation: Beyond dimerization, the thioamide moiety can participate in annulation reactions to form more complex heterocyclic systems. For example, thieno[2,3-b]pyridine-2-carboxamides have been shown to undergo an unusual oxidative dimerization and cyclization to form complex polyheterocyclic structures. nih.gov Annulation strategies can also be employed to construct fused ring systems, which are of interest in medicinal chemistry and materials science. acs.orgrsc.org

Table 2: Oxidizing Agents for the Dimerization of Thiobenzamides

Oxidizing Agent Conditions Reference
α-bromo-β-diketone / Visible Light Room Temperature, 5 min tandfonline.comtandfonline.com
o-Iodoxybenzoic acid (IBX) / TEAB Room Temperature researchgate.net
Cu₂O / Light (390 nm) Room Temperature, 8 h rsc.org
N-Bromosuccinimide (NBS) Varies tandfonline.com
Ceric Ammonium (B1175870) Nitrate (CAN) Varies tandfonline.com

Role as an Intermediate in Thiazole (B1198619) and Thiadiazole Synthesis

Thioamides are fundamental building blocks in the synthesis of thiazoles and thiadiazoles, which are important scaffolds in numerous biologically active compounds. nih.goviaea.org

Thiazole Synthesis: The most classic method for thiazole synthesis involving a thioamide is the Hantzsch thiazole synthesis. youtube.com This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.com The reaction proceeds via an initial S-alkylation (an Sₙ2 reaction where the thioamide sulfur attacks the α-carbon of the halo-carbonyl), followed by cyclization and dehydration to afford the thiazole ring. youtube.com Ultrasound-assisted, lipase-catalyzed methods have been developed to make this synthesis more efficient and environmentally friendly. nih.gov

Thiadiazole Synthesis: As mentioned previously, oxidative dimerization of thioamides is a primary route to 1,2,4-thiadiazoles. nih.govtandfonline.com Different isomers of thiadiazoles can also be synthesized from thioamide-derived intermediates. For example, 1,3,4-thiadiazoles can be synthesized by the cyclization of thiosemicarbazides, which can be prepared from thioamides or related precursors. researchgate.netjocpr.comekb.egchemmethod.com These synthetic routes often involve the reaction of a thioamide-like structure with reagents that provide the remaining atoms needed for the heterocyclic ring.

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring in 3-(1,3-Dioxolan-2-yl)thiobenzamide serves as a cyclic acetal (B89532). This functional group is widely used as a protecting group for carbonyl compounds (aldehydes and ketones) due to its stability under basic, oxidative, and reductive conditions, while being readily cleaved under acidic conditions. thieme-connect.deorganic-chemistry.orgwikipedia.org

Generation and Subsequent Reactions of Dioxolane-Derived Carbanions

While the 1,3-dioxolane ring is often considered a stable protecting group, the hydrogen atom at the C2 position exhibits some acidity and can be removed to generate a carbanion, particularly when stabilized by an adjacent group.

Generation of Carbanions: The generation of carbanions from 1,3-dioxolanes can be achieved through various methods. inflibnet.ac.in One approach involves the radical addition to a precursor followed by a reduction step. nih.govresearchgate.net For instance, a thiol-promoted radical chain process can enable the site-specific addition of 1,3-dioxolane to imines, proceeding through an intermediate radical which is then effectively converted to an anion for subsequent reaction. organic-chemistry.orgorganic-chemistry.org The generation of such carbanions opens up possibilities for C-C bond formation, as these nucleophilic species can react with a range of electrophiles. inflibnet.ac.in In the case of this compound, the electron-withdrawing nature of the benzamide (B126) moiety could potentially facilitate the formation of a carbanion at the C2 position of the dioxolane ring under suitable basic conditions, although this might be challenging. Attempts to generate a carbanion at a benzylic position adjacent to a dioxolane-protected ketone have been noted to be difficult due to steric hindrance. acs.org

Ring-Opening Reactions and Transformations of the Dioxolane Moiety

The characteristic reaction of the 1,3-dioxolane ring is its cleavage under acidic conditions to regenerate the parent carbonyl compound and the diol. wikipedia.org

Acid-Catalyzed Hydrolysis: The most common transformation of the 1,3-dioxolane group is its removal (deprotection) via acid-catalyzed hydrolysis. wikipedia.org This reaction regenerates the aldehyde from which the dioxolane was formed. This lability towards acid is a cornerstone of its use as a protecting group in multi-step synthesis. thieme-connect.de

Ring-Opening Polymerization: 1,3-dioxolane can undergo cationic ring-opening polymerization to form polydioxolane, a type of polyether. researchgate.net This polymerization is typically initiated by Lewis acids or other cationic initiators. researchgate.net The reaction is prone to the formation of cyclic structures as byproducts. rsc.org While this is a characteristic reaction of the parent 1,3-dioxolane, the substitution at the C2 position in this compound would significantly influence the propensity and mechanism of such a polymerization. It has been noted that substituents at the C2-position can inhibit polymerization with certain catalysts. researchgate.net

Reductive and Oxidative Ring Opening: Besides simple hydrolysis, the 1,3-dioxolane ring can undergo regioselective ring-opening under reductive conditions, for example, using reagents like diisobutylaluminium hydride (DIBALH) or sodium cyanoborohydride (NaBH₃CN), to yield mono-protected 1,2-diols. researchgate.net The low-temperature oxidation of 1,3-dioxolane has also been studied, showing that ring-opening β-scission reactions are dominant pathways. acs.org

Table 3: Transformations of the 1,3-Dioxolane Ring

Reaction Type Reagent/Conditions Product Type
Acetal Deprotection Aqueous Acid (e.g., HCl, H₂SO₄) Aldehyde/Ketone + Diol
Ring-Opening Polymerization Cationic Initiators (e.g., Lewis Acids) Polyether
Reductive Ring Opening DIBALH, NaBH₃CN Mono-protected 1,2-diol
Radical Addition Thiols, Radical Initiator Functionalized α-amino aldehydes (from imines)

Thermal Fragmentation and Pyrolysis Studies of Dioxolane Derivatives

The thermal stability and fragmentation pathways of the dioxolane ring are critical considerations in the high-temperature chemistry of this compound. Pyrolysis of dioxolane derivatives, which are cyclic acetals, typically proceeds through radical-mediated mechanisms, the specifics of which are influenced by the substitution pattern and the pyrolysis conditions.

In the gas phase, the thermal decomposition of simple 1,3-dioxolanes often initiates with homolytic cleavage of a C-O or C-C bond within the ring. This initial fragmentation is followed by a cascade of radical reactions, including hydrogen abstraction, β-scission, and recombination, leading to a variety of smaller molecules. For instance, the pyrolysis of unsubstituted 1,3-dioxolane has been shown to yield products such as formaldehyde, ethylene (B1197577) oxide, and various C1-C2 hydrocarbons.

The presence of substituents on the dioxolane ring, as is the case in this compound where the thiobenzoyl group is attached at the 2-position, is expected to significantly influence the fragmentation pattern. The stability of the potential radical intermediates will play a crucial role in directing the decomposition pathways. Cleavage of the bond between the aromatic ring and the dioxolane moiety could lead to the formation of a stabilized benzoyl radical and a dioxolanyl radical. The subsequent fate of these radicals would determine the final product distribution.

A generalized representation of potential thermal fragmentation pathways for a substituted dioxolane is presented in the table below, based on established principles of radical chemistry.

Initial Fragmentation Step Primary Radical Intermediates Potential Final Products
C2-O1 bond cleavageAcetal radical and oxyethyl radicalAldehydes, esters, ethylene
C4-C5 bond cleavageBiradical speciesCarbonyl compounds, alkenes
C-Aryl bond cleavageAryl radical and dioxolanyl radicalAromatic hydrocarbons, fragmented dioxolane products

It is important to note that the pyrolysis of complex molecules like this compound in a condensed phase or in the presence of other reagents could lead to more complex reaction manifolds, including intermolecular reactions and the formation of polymeric materials.

Interplay Between Thioamide and Dioxolane Moieties in Complex Reaction Mechanisms

The concurrent presence of a thioamide and a dioxolane group within the same molecule gives rise to interesting challenges and opportunities in terms of selective chemical transformations. The relative reactivity of these two groups towards various reagents will dictate the outcome of a given reaction.

Chemo- and Regioselectivity Considerations in Dual Functionalization

Chemoselectivity, the preferential reaction of one functional group over another, is a central theme in the chemistry of bifunctional molecules like this compound. The thioamide group, with its nucleophilic sulfur atom and electrophilic carbon atom, can participate in a variety of reactions, including alkylation, acylation, and cycloadditions. The dioxolane ring, on the other hand, is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions, a property often exploited in its use as a protecting group for carbonyl compounds. wikipedia.orgorganic-chemistry.org

In reactions involving electrophilic reagents, the sulfur atom of the thioamide is generally a more potent nucleophile than the oxygen atoms of the dioxolane, suggesting that initial attack will likely occur at the thioamide moiety. Conversely, under strongly acidic conditions, protonation and subsequent cleavage of the dioxolane ring to unmask the aldehyde functionality is a probable event. This differential reactivity allows for the selective functionalization of either the thioamide or the dioxolane group by careful choice of reaction conditions.

The regioselectivity of reactions on the aromatic ring is also influenced by the electronic nature of the two substituents. Both the thioamide and the dioxolane groups are generally considered to be ortho-, para-directing for electrophilic aromatic substitution, although the thioamide group's directing effect can be influenced by its tautomeric forms. The interplay of their directing effects would likely lead to a mixture of substituted products, the ratio of which would depend on the specific electrophile and reaction conditions.

The following table provides a hypothetical overview of the expected chemoselective outcomes for reactions of this compound with different classes of reagents.

Reagent Class Expected Primary Reaction Site Rationale
Strong Acids (e.g., HCl, H₂SO₄)Dioxolane ringAcid-catalyzed hydrolysis of the acetal. organic-chemistry.org
Electrophiles (e.g., alkyl halides, acyl chlorides)Thioamide (S- or N-attack)Higher nucleophilicity of the thioamide group.
Nucleophiles (e.g., amines, organometallics)Thioamide (C-attack)Electrophilic nature of the thioamide carbon.
Oxidizing AgentsThioamideSusceptibility of the sulfur atom to oxidation.
Reducing AgentsThioamideReduction of the C=S bond.

Stereochemical Outcomes in Asymmetric Transformations Involving Chiral Dioxolane Precursors

The introduction of chirality into the dioxolane ring of this compound opens up avenues for asymmetric synthesis, where the chiral dioxolane can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at a prochiral center. researchgate.netwikipedia.orgnih.gov Chiral dioxolanes can be readily prepared from enantiomerically pure diols, such as those derived from tartaric acid or other natural sources.

In such a chiral system, the stereochemical course of a reaction can be dictated by the steric and electronic environment created by the chiral auxiliary. For instance, in a nucleophilic addition to the thioamide carbonyl carbon, the chiral dioxolane can block one face of the molecule, forcing the nucleophile to attack from the less hindered side, leading to the preferential formation of one diastereomer. The degree of stereocontrol would depend on the size and conformation of the chiral dioxolane and the nature of the reactants and reaction conditions. nih.gov

The table below illustrates the potential for stereochemical control in reactions of a chiral analogue of this compound.

Reaction Type Prochiral Center Expected Stereochemical Influence Controlling Factors
Nucleophilic addition to C=SThioamide carbonDiastereoselective additionSteric hindrance from the chiral dioxolane.
Electrophilic aromatic substitutionAromatic ringDiastereoselective substitutionConformational bias induced by the chiral auxiliary.
Reactions at the benzylic positionBenzylic carbon (if applicable)Diastereoselective functionalization1,3-Asymmetric induction from the chiral dioxolane.

The successful application of a chiral dioxolane as an auxiliary requires that it can be easily introduced and subsequently removed without affecting the newly created stereocenter. The acid-lability of the dioxolane ring provides a convenient method for its removal, regenerating the aldehyde functionality after it has served its purpose in directing the stereochemistry of the reaction.

Advanced Spectroscopic and Structural Characterization Techniques for 3 1,3 Dioxolan 2 Yl Thiobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A full analysis would involve a suite of one-dimensional (1D) and two-dimensional (2D) experiments to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule.

1D NMR (¹H, ¹³C) Data Analysis for Proton and Carbon Environments

A ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (the relative number of protons for each signal). The expected signals would correspond to the protons on the benzene (B151609) ring, the thioamide group (-CSNH₂), the methine proton of the dioxolane ring (S-CH-O), and the methylene protons of the dioxolane ring (-O-CH₂-CH₂-O-).

A ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. Key signals would include those for the aromatic carbons, the thioamide carbon (C=S), the acetal (B89532) carbon of the dioxolane ring, and the equivalent methylene carbons of the dioxolane ring.

Table 1: Predicted ¹H NMR Data for 3-(1,3-Dioxolan-2-yl)thiobenzamide

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic CH 7.4 - 8.0 m
Dioxolane CH 6.0 - 6.2 s
Dioxolane CH₂ 4.0 - 4.2 m

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=S 195 - 205
Aromatic C 125 - 140
Dioxolane CH 100 - 105

2D NMR (COSY, HSQC, HMBC) for Connectivity and Long-Range Correlations

To confirm the assignments from 1D NMR, a series of 2D experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups, for example, showing the correlation between the dioxolane methine proton and the aromatic carbon at the 3-position, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. For this compound (C₁₀H₁₁NO₂S), HRMS would provide a highly accurate mass-to-charge ratio (m/z) that corresponds to this specific combination of atoms, distinguishing it from other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the thioamide, C=S stretching, C-N stretching, aromatic C-H and C=C stretching, and the C-O stretching of the dioxolane ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Thioamide) 3300 - 3100 Medium
Aromatic C-H Stretch 3100 - 3000 Medium
C=S Stretch 1250 - 1020 Medium-Strong
C-O Stretch (Dioxolane) 1200 - 1000 Strong

Theoretical and Computational Investigations of 3 1,3 Dioxolan 2 Yl Thiobenzamide

Quantum Chemical Calculations for Electronic Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure, conformational preferences, and energetic properties of molecules like 3-(1,3-dioxolan-2-yl)thiobenzamide. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, the principles of such investigations can be outlined based on studies of analogous compounds containing thioamide and dioxolane moieties.

DFT methods, such as B3LYP, are commonly used with various basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)) to optimize the molecular geometry of the compound. chemrevlett.comepstem.net This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For this compound, key structural parameters that would be determined include bond lengths (e.g., C-S, C-N, C-O), bond angles, and dihedral angles that define the orientation of the phenyl ring relative to the thioamide group and the dioxolane ring.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule might interact with other chemical species.

Calculated Molecular Properties (Hypothetical Data for Illustrative Purposes)

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-311+G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap5.3 eVB3LYP/6-311+G(d,p)
Dipole Moment3.8 DB3LYP/6-311+G(d,p)

Reaction Pathway Analysis and Transition State Elucidation via Computational Methods

Computational methods are instrumental in mapping out potential reaction pathways and identifying the associated transition states for the synthesis or transformation of this compound. chemrevlett.com For instance, the synthesis of related amide compounds has been studied to understand the mechanism of amide bond formation. mdpi.com

A common approach involves proposing a reaction coordinate, which is a geometric parameter that changes continuously along the reaction pathway. By performing a series of constrained geometry optimizations at different values of the reaction coordinate, an energy profile for the reaction can be constructed. The peak of this energy profile corresponds to the transition state, which is a first-order saddle point on the potential energy surface.

Frequency calculations are then performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the synthesis of this compound, one could computationally investigate the reaction between a suitable benzonitrile (B105546) precursor and a source of the thioamide group, or the reaction of a benzoyl chloride with a sulfur-containing nucleophile followed by amination. The calculated activation energies (the energy difference between the reactants and the transition state) would provide insights into the feasibility and kinetics of the proposed synthetic routes.

Molecular Dynamics Simulations for Kinetic and Mechanistic Insights into Compound Transformations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into their kinetics and the mechanisms of their transformations. rsc.org While specific MD studies on this compound are not readily found, the methodology is widely applied to understand the behavior of organic molecules in various environments. scispace.comnih.gov

In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule over a period of time (typically nanoseconds to microseconds), one can observe its conformational changes, interactions with solvent molecules, and potential reaction dynamics.

Structure-Reactivity Relationship Modeling and Predictive Chemistry

Structure-reactivity relationship modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity or biological activity. scispace.comnih.gov

For a series of substituted thiobenzamide (B147508) derivatives, including this compound, a QSAR model could be developed to predict their reactivity in a particular chemical transformation. The first step would be to calculate a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Next, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that relates the descriptors to the observed reactivity (e.g., reaction rate constant). The resulting QSAR model can then be used to predict the reactivity of new, untested compounds in the same series. This predictive capability is highly valuable in the design of new molecules with desired chemical properties. mdpi.com

Key Descriptors for Structure-Reactivity Modeling

Descriptor TypeExamples
ElectronicHOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges
StericMolecular Weight, Molar Volume, Surface Area, Ovality
TopologicalWiener Index, Balaban Index, Kier & Hall Connectivity Indices
ThermodynamicEnthalpy of Formation, Gibbs Free Energy

Synthetic Applications of 3 1,3 Dioxolan 2 Yl Thiobenzamide in Advanced Organic Synthesis

Role as a Key Intermediate in the Construction of Complex Organic Molecules

The primary utility of 3-(1,3-Dioxolan-2-yl)thiobenzamide as a synthetic intermediate stems from the orthogonal reactivity of its principal functional groups. The 1,3-dioxolane (B20135) ring is a well-established protecting group for carbonyl compounds, specifically aldehydes and ketones. It is formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol and is stable under a wide range of reaction conditions, including those that are neutral, basic, or involve certain reducing agents. This stability allows chemists to perform various chemical modifications on the thioamide portion of the molecule without affecting the masked aldehyde group.

The thioamide functional group itself is a versatile precursor for numerous other functionalities. It can undergo S-alkylation, react with electrophiles, or serve as a key component in cyclization reactions to form heterocyclic systems.

The strategic value of this compound is realized in multi-step syntheses. A synthetic route could first exploit the reactivity of the thioamide group. Once the desired transformations are complete, the aldehyde can be unmasked by hydrolysis of the dioxolane ring using aqueous acid. This newly liberated aldehyde can then participate in subsequent reactions, such as Wittig reactions, reductive aminations, or further condensations, thereby allowing for the construction of highly complex molecular architectures. This stepwise approach, enabled by the protected aldehyde, is crucial for achieving high yields and avoiding unwanted side reactions.

Table 1: Hypothetical Synthetic Route Utilizing this compound

Step Reaction Reagents & Conditions Intermediate/Product Purpose
1 Thioamide Modification (e.g., Heterocycle formation) α-haloketone, base 2,4-disubstituted thiazole (B1198619) with a dioxolane-phenyl substituent Utilize the thioamide reactivity while the aldehyde is protected.
2 Deprotection Aqueous acid (e.g., HCl) Thiazole-substituted benzaldehyde (B42025) Regenerate the aldehyde for further functionalization.

Precursor for the Development of Novel Sulfur-Containing Heterocycles (e.g., Thiazoles, Thiadiazoles)

The thioamide moiety is a cornerstone for the synthesis of various sulfur- and nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. This compound is an ideal starting material for creating substituted phenyl-heterocycles where the phenyl ring also carries a latent aldehyde group for further diversification.

Thiazole Synthesis: The most common method for synthesizing thiazoles from thioamides is the Hantzsch thiazole synthesis and its variations. This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In this context, this compound would react with various α-haloaldehydes, α-haloketones, or α-haloesters to yield 2-aryl-thiazoles substituted at the 4- and/or 5-positions. The reaction is typically carried out under basic conditions or with heating.

Table 2: Examples of Thiazole Synthesis from this compound

Reactant (α-Halocarbonyl) Resulting Thiazole Structure
Bromoacetaldehyde 2-(3-(1,3-Dioxolan-2-yl)phenyl)thiazole
2-Bromopropiophenone 2-(3-(1,3-Dioxolan-2-yl)phenyl)-4-phenylthiazole

Thiadiazole Synthesis: Thiadiazoles are another important class of heterocycles accessible from thioamides. Specifically, 1,3,4-thiadiazoles can be synthesized through the cyclization of thioamides with various reagents. One established method involves the reaction of N,N'-acylhydrazines with a thionating agent like Lawesson's reagent. Alternatively, thioamides can be part of a condensation reaction to build the thiadiazole ring. For instance, acid-catalyzed cyclization of acyl hydrazides with thioamides can yield 2,5-disubstituted-1,3,4-thiadiazoles. The use of this compound in these syntheses would produce thiadiazoles bearing the 3-(1,3-dioxolan-2-yl)phenyl group, ready for subsequent synthetic elaboration after deprotection.

1,2,3-Thiadiazoles are often prepared via the Hurd-Mori reaction, which involves the cyclization of tosylhydrazones of ketones. While not a direct reaction of thioamides, the versatility of the thioamide group allows for its conversion into intermediates suitable for such cyclizations.

Table 3: Potential Reagents for 1,3,4-Thiadiazole Synthesis

Reagent Type Example Resulting Heterocycle
Acyl Hydrazide Benzoylhydrazine 2-(3-(1,3-Dioxolan-2-yl)phenyl)-5-phenyl-1,3,4-thiadiazole

Potential in the Design and Synthesis of Functional Materials (Based on General Dioxolane Utility)

The unique structure of this compound suggests its potential as a monomer or functional additive in the development of advanced materials. This potential is based on the established utility of both the dioxolane and thiobenzamide (B147508) moieties in materials science.

The 1,3-dioxolane ring is recognized for its role in polymer chemistry. It is used as a comonomer in the production of polyacetals, which are engineering thermoplastics with high stiffness and dimensional stability. Furthermore, dioxolane-containing compounds are explored as bio-based solvents and reaction media, aligning with the principles of green chemistry. The incorporation of the dioxolane structure into a polymer backbone can influence its physical properties, such as solubility and thermal stability.

The thiobenzamide portion of the molecule offers distinct functionalities. Thioamides are known to be effective ligands for metal ions due to the soft nature of the sulfur atom. A polymer incorporating the this compound unit could therefore be designed as a metal-scavenging resin, a solid-supported catalyst, or a sensor material. After polymerization, the dioxolane groups could be hydrolyzed to reveal aldehyde functionalities along the polymer chain. These aldehydes could then be used for cross-linking the polymer, grafting other molecules, or creating responsive materials that change their properties upon reaction.

For example, a vinyl or acrylate (B77674) functionality could be introduced to the aromatic ring of this compound, allowing it to undergo free-radical polymerization. The resulting polymer would have pendant dioxolane-protected thiobenzamide groups, combining the properties of polyacrylates with the unique functionalities of the thioamide and the latent aldehyde.

Table 4: Potential Material Applications

Material Type Synthetic Strategy Key Functionality Potential Use
Metal-Chelating Polymer Polymerization of a vinyl-functionalized derivative of the compound. Thioamide group Removal of heavy metal ions from water; solid-phase catalyst.
Cross-linkable Polymer Polymerization, followed by acid-catalyzed hydrolysis of the dioxolane rings. Aldehyde group Creation of durable films and coatings; fabrication of polymer gels.

Future Directions and Emerging Research Avenues for 3 1,3 Dioxolan 2 Yl Thiobenzamide Chemistry

Exploration of Novel and Greener Synthetic Methodologies

The traditional synthesis of thioamides often relies on reagents like Lawesson's reagent or phosphorus pentasulfide, which can generate significant toxic waste. mdpi.com Future research for synthesizing 3-(1,3-Dioxolan-2-yl)thiobenzamide should prioritize the development of more environmentally benign and efficient protocols.

Key areas for exploration include:

Ionic Liquid-Mediated Synthesis : Ionic liquids (ILs) have emerged as green reaction media due to their recyclability and ability to promote reactions. rsc.org A promising route for this compound could involve the reaction of 3-(1,3-Dioxolan-2-yl)benzonitrile with a sulfur source like sodium sulfide (B99878) in a recyclable ionic liquid such as 1,8-diazabicyclo nih.govresearchgate.netundec-7-enium acetate ([DBUH][OAc]). mdpi.comrsc.org This method has proven effective for a range of functionalized aryl nitriles at room temperature, offering easy product separation and reuse of the ionic liquid for multiple cycles. mdpi.comrsc.org

Catalyst- and Solvent-Free Conditions : The ultimate goal of green synthesis is to minimize or eliminate the use of auxiliary substances. Protocols that operate under catalyst- and solvent-free conditions are highly desirable. mdpi.com Investigating the direct reaction of 3-(1,3-Dioxolan-2-yl)benzaldehyde with an amine and elemental sulfur under thermal, mechanochemical (ball-milling), or microwave conditions could lead to a highly efficient and clean synthesis of this compound. mdpi.comresearchgate.netjddhs.com

Biocatalysis : The use of enzymes to catalyze reactions offers high selectivity and operates under mild conditions, reducing energy consumption and byproduct formation. jddhs.com Exploring enzymatic pathways for the conversion of amides to thioamides or for the direct synthesis from nitriles would represent a significant advancement in sustainable production.

Table 1: Comparison of Potential Green Synthetic Methodologies

Methodology Sulfur Source Solvent/Medium Key Advantages
Ionic Liquid-Mediated Sodium Sulfide Recyclable Ionic Liquid (e.g., [DBUH][OAc]) Mild room temperature conditions, high yields, reusable medium. mdpi.comrsc.org
Deep Eutectic Solvents Elemental Sulfur Biodegradable DES (e.g., Choline Chloride-Urea) Catalyst-free, energy efficient, recyclable solvent. researchgate.netrsc.org
Catalyst/Solvent-Free Elemental Sulfur None High atom economy, reduced waste, process simplification. mdpi.com

Investigation of Undiscovered Reactivity Profiles and Cascade Reactions

The thioamide functional group is a versatile building block for constructing complex heterocyclic structures. rsc.org The presence of the dioxolane group in this compound offers additional synthetic handles that could be exploited in novel transformations and cascade reactions.

Future research should focus on:

Deprotection-Cyclization Cascades : The dioxolane group is a protecting group for an aldehyde. A key research avenue would be to develop one-pot reactions where the aldehyde is unmasked in situ and participates in a subsequent cyclization with the thioamide moiety or another tethered reactive group. This could provide rapid access to complex fused heterocyclic systems.

Electrochemical Radical Cascades : Electrochemical synthesis is an inherently green technique that uses electricity to drive reactions, avoiding stoichiometric oxidants or reductants. rsc.org Investigating the electrochemical oxidative cascade cyclization of derivatives of this compound with tethered olefins could lead to the formation of novel sulfur-containing benzoxazines or other heterocycles in a single, efficient step. rsc.org

Thia-Diels-Alder Reactions : Thioamides can act as heterodienophiles in Diels-Alder reactions. Exploring the reactivity of this compound in [4+2] cycloadditions with various dienes could unlock new pathways to six-membered sulfur- and nitrogen-containing rings. Further development could involve asymmetric catalysis to control stereochemistry.

Multi-component Reactions : Designing novel multi-component reactions where this compound serves as a key building block would be highly valuable. For instance, its reaction with an isocyanide and a carboxylic acid (Ugi-type reaction) or other combinations could rapidly generate molecular diversity and complex scaffolds.

Cascade reactions, which involve multiple bond-forming events in a single operation, are particularly attractive as they align with the principles of green chemistry by increasing efficiency and reducing waste. 20.210.105

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties and reactivity of molecules, thereby accelerating experimental discovery.

Future computational studies on this compound could include:

Mechanism Elucidation : Using Density Functional Theory (DFT) and other quantum chemical methods to model the transition states and reaction pathways for the novel synthetic methods proposed in section 7.1. researchgate.net This would provide insights into the role of catalysts or solvents and help optimize reaction conditions.

Predicting Reactivity and Regioselectivity : Computational modeling can predict the most likely sites of reaction for electrophilic or nucleophilic attack on the molecule. This would be invaluable for designing the cascade reactions described in section 7.2, predicting the regioselectivity of cyclizations or cycloadditions.

Virtual Screening of Reaction Conditions : Machine learning and AI-driven platforms can be used to screen a vast parameter space of catalysts, solvents, and temperatures to predict the optimal conditions for synthesizing this compound or for its subsequent transformations, minimizing the need for extensive empirical experimentation.

Structure-Property Relationships : The electronic properties of the thiobenzamide (B147508) core are known to influence its biological activity and reactivity. nih.gov Computational studies can correlate structural modifications of the this compound scaffold with its electronic properties, helping to design derivatives with tailored reactivity or function.

Table 2: Application of Computational Modeling in Future Research

Modeling Technique Research Application Predicted Outcome
Density Functional Theory (DFT) Elucidating reaction mechanisms Transition state energies, reaction energy profiles, catalyst-substrate interactions. researchgate.net
Molecular Dynamics (MD) Simulating solvent effects Understanding the role of ionic liquids or DES in stabilizing intermediates.
Quantitative Structure-Activity Relationship (QSAR) Predicting reactivity Correlation of electronic/steric parameters with reaction rates or yields. nih.gov

Development of Sustainable Chemistry Approaches for Compound Production and Transformation

A holistic approach to sustainability involves considering the entire lifecycle of a chemical product, from its synthesis to its transformation and end-of-life.

Key strategies for the sustainable production of this compound and its derivatives include:

Energy Efficiency : Employing energy-efficient techniques such as microwave-assisted synthesis, photochemistry, or continuous flow processing. jddhs.com Continuous flow reactors, in particular, offer superior heat and mass transfer, improved safety, and the potential for automated, high-throughput production with minimal waste.

Atom Economy and Waste Minimization : Prioritizing synthetic strategies that maximize the incorporation of all starting material atoms into the final product. This includes using elemental sulfur as the sulfur source and designing catalyst-free or multi-component reactions. mdpi.comrsc.org The E-factor (Environmental factor), which measures the mass of waste per unit of product, should be used as a key metric for evaluating the greenness of different synthetic routes. researchgate.net

By systematically addressing these future research avenues, the scientific community can unlock the full potential of this compound as a valuable chemical entity while simultaneously advancing the core principles of green and sustainable chemistry.

Table of Compounds

Compound Name
This compound
Lawesson's Reagent
Phosphorus Pentasulfide
3-(1,3-Dioxolan-2-yl)benzonitrile
Sodium Sulfide
1,8-diazabicyclo nih.govresearchgate.netundec-7-enium acetate ([DBUH][OAc])
3-(1,3-Dioxolan-2-yl)benzaldehyde
Choline Chloride
Urea

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,3-Dioxolan-2-yl)thiobenzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting 3-(1,3-dioxolan-2-yl)benzoyl chloride with thiourea or ammonium thiocyanate under reflux in anhydrous solvents (e.g., toluene or xylene). For example, thiobenzamide derivatives are prepared by heating acyl chlorides with thiourea in the presence of a base (e.g., pyridine) to neutralize HCl byproducts . Key parameters affecting yield include solvent choice (polar aprotic solvents enhance reactivity), temperature control (80–120°C), and stoichiometric ratios (1:1.2 acyl chloride to thiourea). Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard.
Synthetic Route Reagents Conditions Yield Reference
Acyl chloride + thioureaToluene, pyridineReflux, 4–6 h65–75%
Direct thioamidationNH₄SCN, DMF100°C, 12 h~60%

Q. How is this compound characterized structurally in academic studies?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR confirms the dioxolane ring (δ 4.0–5.0 ppm, multiplet for -O-CH₂-O-) and thiobenzamide moiety (δ 7.5–8.5 ppm, aromatic protons; δ 9–10 ppm, NH for thioamide if present) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. The dioxolane ring typically adopts an envelope conformation, and hydrogen bonding between thioamide NH and oxygen/sulfur atoms stabilizes the crystal lattice .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₁NO₃S: 241.0412) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Initial screening often includes:

  • Antifungal Activity : Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC values reported in μg/mL) .
  • Enzyme Inhibition : Testing against cytochrome P450 or fungal lanosterol demethylase via fluorometric assays .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How does the dioxolane ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) reveal that the dioxolane ring introduces electron-donating effects, stabilizing the thioamide group and altering frontier molecular orbitals. The HOMO-LUMO gap (~4.2 eV) suggests moderate reactivity, with nucleophilic attacks favored at the sulfur atom . Experimental kinetic studies (e.g., Hammett plots) correlate substituent effects on the benzene ring with hydrolysis rates in acidic conditions .

Q. What crystallographic challenges arise when resolving the structure of this compound?

  • Methodological Answer :

  • Disorder in the Dioxolane Ring : The flexible five-membered ring may exhibit positional disorder, requiring TWINABS for data integration in SHELXL .
  • Hydrogen Bonding Networks : Ambiguities in NH···O/S interactions necessitate Hirshfeld surface analysis to validate intermolecular contacts .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) are recommended to resolve weak diffractions caused by low crystal quality .

Q. How can computational modeling predict metabolite pathways for this compound?

  • Methodological Answer :

  • In Silico Metabolism : Tools like GLORY (GNPS) predict Phase I metabolites via oxidative cleavage of the dioxolane ring, yielding thiobenzamide derivatives with carboxylic acid groups .
  • MD Simulations : GROMACS simulations (AMBER force field) model interactions with cytochrome P450 3A4, identifying binding poses that correlate with experimental IC₅₀ values .

Q. How do researchers reconcile contradictory data on biological activity across studies?

  • Methodological Answer : Discrepancies in MIC values or toxicity profiles may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC) and replicate assays ≥3 times .
  • Solubility Artifacts : Pre-dissolve compounds in DMSO (<1% v/v) and confirm stability via HPLC .
  • Synergistic Effects : Check for interactions with adjuvants (e.g., fluconazole) using checkerboard assays .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functionalization Sites : Modify the benzene ring (e.g., nitro, cyano groups) or dioxolane substituents (e.g., methyl, bromo) .
  • Parallel Synthesis : Employ Ugi-azide reactions to generate thiobenzamide-1,2,3-triazole hybrids in a single step .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces bioorthogonal handles for target engagement studies .

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